4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-bromobenzoate
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Overview
Description
4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-bromobenzoate is a compound with the molecular formula C22H16BrNO3. It is a Schiff base, which is a type of compound formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their stability and ease of synthesis, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-bromobenzoate typically involves the condensation of 4-acetylphenylamine with 4-bromobenzaldehyde. The reaction is carried out in ethanol at a molar ratio of 1:1. The Schiff base formed is then reacted with methacryloyl chloride at temperatures between 0°C to 5°C to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction environments and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-bromobenzoate has several scientific research applications:
Chemistry: It is used in the synthesis of polymers and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties, making it useful in biological studies.
Medicine: Its potential therapeutic properties are being explored for drug development.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-bromobenzoate involves its interaction with molecular targets through its imine group. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 3-bromobenzoate
- 4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl benzoate
Uniqueness
4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-bromobenzoate is unique due to its specific bromine substitution, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C22H16BrNO3 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
[4-[(4-acetylphenyl)iminomethyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H16BrNO3/c1-15(25)17-6-10-20(11-7-17)24-14-16-2-12-21(13-3-16)27-22(26)18-4-8-19(23)9-5-18/h2-14H,1H3 |
InChI Key |
YXGTYXMKIWEDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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